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2,3,5,6-Tetramethylphenylacetonitrile

Cat. No.: B084707
CAS No.: 14611-44-0
M. Wt: 173.25 g/mol
InChI Key: RGNMZRMZCWNPPU-UHFFFAOYSA-N
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Description

Significance of Arylacetonitriles in Contemporary Organic Chemistry

Arylacetonitriles, as a class of organic compounds, are of considerable importance in modern organic chemistry. Their versatile reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a gateway to diverse chemical structures.

In the realm of medicinal chemistry, the arylacetonitrile moiety is a recurring structural motif in a number of pharmaceutical agents. hmdb.ca Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The development of novel synthetic methodologies to access functionalized arylacetonitriles remains an active area of research, driven by the continuous demand for new therapeutic agents. hmdb.ca

Historical Perspective of Research on Tetramethylated Aromatic Systems

The study of polysubstituted aromatic compounds has a rich history, dating back to the early days of organic chemistry. caltech.edu Among these, tetramethylated benzene (B151609) derivatives, such as durene (1,2,4,5-tetramethylbenzene), have been of particular interest due to their unique physical and chemical properties. wikipedia.org Early research in the 19th and 20th centuries focused on the isolation, characterization, and reactivity of these compounds, often derived from coal tar. wikipedia.org

The presence of multiple methyl groups on the benzene ring significantly influences the electron density and steric environment of the molecule. This, in turn, affects its reactivity in electrophilic aromatic substitution and other reactions. The historical development of synthetic routes to access specific isomers of tetramethylbenzene has been crucial for advancing our understanding of reaction mechanisms and directing group effects in aromatic chemistry.

Rationale and Scope of Academic Inquiry into 2,3,5,6-Tetramethylphenylacetonitrile

The specific academic interest in this compound stems from its highly sterically hindered nature. The four methyl groups flanking the cyanomethyl substituent create a crowded environment around the reactive sites of the molecule. This steric congestion can lead to unusual reactivity and selectivity in chemical transformations, making it an intriguing substrate for methodological studies.

Research into such sterically demanding molecules pushes the boundaries of existing synthetic methods and can lead to the development of new catalytic systems or reaction conditions capable of overcoming significant steric barriers. The study of this compound and related compounds allows chemists to probe the limits of chemical reactions and gain deeper insights into the interplay of steric and electronic effects. While dedicated research articles focusing solely on this specific compound are not abundant, its study contributes to the broader understanding of the chemistry of sterically encumbered aromatic systems.

Due to the limited availability of experimental data in publicly accessible literature, the following tables are based on typical properties of closely related compounds and general principles of organic chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.26 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents; insoluble in water (predicted)

Spectroscopic Data of this compound (Predicted)

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons and methyl protons. The chemical shifts would be influenced by the steric crowding and electronic effects of the substituents.
¹³C NMR Resonances for the aromatic carbons, methyl carbons, the nitrile carbon, and the methylene (B1212753) carbon.
FTIR (cm⁻¹) Characteristic absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. Bands for C-H stretching and aromatic C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B084707 2,3,5,6-Tetramethylphenylacetonitrile CAS No. 14611-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,5,6-tetramethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNMZRMZCWNPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375253
Record name 2,3,5,6-Tetramethylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14611-44-0
Record name 2,3,5,6-Tetramethylphenylacetonitrile
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Record name 14611-44-0
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Synthetic Methodologies and Reaction Pathways of 2,3,5,6 Tetramethylphenylacetonitrile

Established Synthetic Routes to 2,3,5,6-Tetramethylphenylacetonitrile

The construction of the this compound framework can be approached through several conventional synthetic methodologies, primarily involving the formation of the carbon-cyanide bond.

Conventional Synthetic Approaches from Precursors

A primary and well-established method for the synthesis of arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. In the context of this compound, this would involve the reaction of 2,3,5,6-tetramethylbenzyl halide (chloride or bromide) with a cyanide source such as sodium or potassium cyanide.

The reaction proceeds via an SN2 mechanism. However, the significant steric hindrance around the benzylic carbon, caused by the two ortho-methyl groups, can impede the approach of the cyanide nucleophile, potentially leading to slower reaction rates or the formation of elimination byproducts. The choice of solvent is crucial in this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) often being preferred to enhance the nucleophilicity of the cyanide ion.

An alternative approach involves the transition metal-catalyzed cyanation of a suitable 2,3,5,6-tetramethylphenyl derivative. Palladium- and nickel-based catalyst systems have been extensively developed for the cyanation of aryl halides. These methods can tolerate a degree of steric hindrance. For instance, a nickel catalyst system has been shown to be less sensitive to steric hindrance around a bromide group on an aromatic ring. nih.gov This suggests that the cyanation of a 2,3,5,6-tetramethylphenyl halide could be a viable synthetic route.

PrecursorReagentReaction TypeKey Considerations
2,3,5,6-Tetramethylbenzyl HalideNaCN or KCNKolbe Nitrile Synthesis (SN2)Steric hindrance from ortho-methyl groups can slow the reaction.
2,3,5,6-Tetramethylphenyl HalideMetal Cyanide (e.g., Zn(CN)₂)Palladium- or Nickel-catalyzed CyanationCatalyst and ligand choice is critical to overcome steric hindrance.

Optimization of Reaction Conditions and Catalyst Systems

To overcome the challenges posed by steric hindrance in the synthesis of this compound, optimization of reaction conditions is paramount. In the Kolbe synthesis, increasing the reaction temperature and using a high concentration of the cyanide salt can help to drive the reaction forward. The use of phase-transfer catalysts can also be beneficial in facilitating the reaction between the organic-soluble benzyl halide and the aqueous or solid cyanide salt.

For transition metal-catalyzed cyanations, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle and to stabilize the metal center. For palladium-catalyzed reactions, ligands such as XPhos and SPhos have shown effectiveness in the cyanation of sterically hindered aryl halides. Similarly, for nickel-catalyzed reactions, the use of specific ligands can enable the cyanation of challenging substrates. The development of palladacycle precatalysts has also been shown to be effective for the cyanation of (hetero)aryl halides, preventing catalyst poisoning and allowing for lower catalyst loadings and faster reaction times. nih.gov

Emerging and Novel Synthetic Strategies

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to chemical compounds.

Exploration of Sustainable and Green Chemistry Methodologies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. One emerging area is the use of biocatalysis. While specific enzymatic routes to this compound have not been reported, the broader field of biocatalytic synthesis of aromatic nitriles is expanding. This could potentially offer a milder and more selective alternative to traditional chemical methods in the future.

Another green approach involves the use of less toxic cyanide sources and more environmentally friendly solvents. Research into palladium-catalyzed cyanation has explored the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source. nih.gov

Development of Chemo- and Regioselective Synthesis

For a molecule like this compound, where the substitution pattern is symmetrical, regioselectivity is not a primary concern in the final cyanation step. However, the synthesis of the precursor, 2,3,5,6-tetramethylbenzyl halide or 2,3,5,6-tetramethylphenyl halide, from durene (1,2,4,5-tetramethylbenzene) requires selective functionalization. Direct benzylic halogenation of durene can lead to the desired precursor.

Reactivity Profiling of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations. However, the steric hindrance from the heavily substituted phenyl ring can influence the accessibility and reactivity of the nitrile carbon.

The nitrile group is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org Common reactions of nitriles include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. savemyexams.comlibretexts.orgbyjus.comchemguide.co.uk The reaction typically proceeds through an amide intermediate. The steric hindrance in this compound may slow down the rate of hydrolysis, requiring more forcing reaction conditions (e.g., higher temperatures, prolonged reaction times).

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The steric bulk around the nitrile group in this compound might necessitate the use of less hindered or more reactive reducing agents.

Reaction with Grignard Reagents: Grignard reagents add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The reaction of sterically hindered nitriles with Grignard reagents can be sluggish. However, the use of catalysts, such as zinc chloride, has been shown to improve the yields of such reactions. nih.gov The addition of a Grignard reagent (R-MgX) to this compound would lead to the formation of a ketone with the structure 2,3,5,6-tetramethylphenyl-C(O)-R after hydrolysis.

ReactionReagent(s)ProductInfluence of Steric Hindrance
HydrolysisH₃O⁺ or OH⁻, H₂O2,3,5,6-Tetramethylphenylacetic acidMay require more vigorous conditions.
ReductionLiAlH₄, then H₂O2-(2,3,5,6-Tetramethylphenyl)ethanamineMay require more reactive or less hindered reducing agents.
Grignard Reaction1. R-MgX 2. H₃O⁺1-(2,3,5,6-Tetramethylphenyl)-1-alkanoneReaction may be slow; can be catalyzed by Lewis acids like ZnCl₂. nih.gov

Transformations Involving the Nitrile Group (e.g., hydrolysis, reduction, cycloadditions)

The nitrile group (C≡N) is a highly versatile functional group, characterized by a polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids. This transformation can proceed under either acidic or basic aqueous conditions. chemistrysteps.com The reaction typically involves two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. openstax.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen atom is protonated, which activates the triple bond for a nucleophilic attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide yields 2,3,5,6-tetramethylphenylacetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which rearranges to an amide. libretexts.org Further hydrolysis gives the carboxylate salt of 2,3,5,6-tetramethylphenylacetic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition follows, resulting in a dianion which, upon protonation with water, yields 2-(2,3,5,6-tetramethylphenyl)ethan-1-amine. openstax.orglibretexts.org

Cycloadditions: Nitriles can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienophiles, particularly when activated by electron-withdrawing groups. libretexts.org In the context of this compound, the nitrile group could theoretically react with a suitable electron-rich diene in a [4+2] cycloaddition to form a six-membered heterocyclic ring. libretexts.org However, the reactivity in such reactions may be influenced by the steric bulk of the tetramethylphenyl group.

Table 1: Key Transformations of the Nitrile Group

Reaction Type Reagents and Conditions Product
Acidic Hydrolysis H₃O⁺, heat 2,3,5,6-Tetramethylphenylacetic acid
Basic Hydrolysis 1. NaOH, H₂O, heat; 2. H₃O⁺ 2,3,5,6-Tetramethylphenylacetic acid
Reduction 1. LiAlH₄, ether; 2. H₂O 2-(2,3,5,6-Tetramethylphenyl)ethan-1-amine
Cycloaddition Electron-rich diene, heat Substituted dihydropyridine derivative

Nucleophilic and Electrophilic Reactions at the Acetonitrile Side Chain

The acetonitrile side chain possesses two sites of reactivity: the electrophilic carbon of the nitrile and the α-carbon of the methylene (B1212753) group.

Nucleophilic Addition to the Nitrile Carbon: The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents (R-MgX). openstax.org The addition of a Grignard reagent to this compound forms an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org This reaction is an effective method for carbon-carbon bond formation, transforming the nitrile into a ketone.

Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic. They can be removed by a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion known as a nitrile-stabilized anion. This carbanion is a potent nucleophile and can react with various electrophiles. For example, in a bimolecular nucleophilic substitution (Sₙ2) reaction, the carbanion can attack an alkyl halide, leading to the formation of a new carbon-carbon bond and the synthesis of a more complex α-substituted nitrile. youtube.commasterorganicchemistry.com

Table 2: Reactions at the Acetonitrile Side Chain

Reaction Type Reagents and Conditions Intermediate/Product
Nucleophilic Addition 1. R-MgX (Grignard), ether; 2. H₃O⁺ Ketone
α-Alkylation 1. Strong base (e.g., LDA); 2. R'-X (Alkyl halide) α-Alkyl-2,3,5,6-tetramethylphenylacetonitrile

Functionalization of the Tetramethylphenyl Ring

The tetramethylphenyl ring is an electron-rich aromatic system due to the electron-donating inductive effect of the four methyl groups. This high electron density activates the ring towards electrophilic attack.

Investigation of Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The four methyl groups on the durene ring are activating, ortho- and para-directing substituents. However, in this compound, the only available position for substitution (C4) is sterically hindered by the two adjacent methyl groups.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. msu.edu

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group, although these reactions are often prone to rearrangements and can be affected by sterics. msu.edu

While the ring is electronically activated, the significant steric hindrance at the sole available position would likely necessitate harsh reaction conditions to achieve substitution. The outcome of such reactions would be the formation of 4-substituted-2,3,5,6-tetramethylphenylacetonitrile derivatives.

Selective Derivatization of Methyl Groups

An alternative strategy for functionalization involves targeting the benzylic positions of the four methyl groups. Free radical halogenation is a common method for selectively functionalizing such positions. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a hydrogen atom on one of the methyl groups can be replaced with a bromine atom.

This reaction would produce (bromomethyl)-trimethylphenylacetonitrile isomers. The resulting benzylic bromide is a highly versatile intermediate. researchgate.net It can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., cyanide, hydroxide, alkoxides, amines), allowing for the introduction of diverse functional groups onto one of the methyl side chains.

Table 3: Functionalization of the Tetramethylphenyl Ring

Reaction Type Reagents and Conditions Product
Aromatic Nitration HNO₃, H₂SO₄ 4-Nitro-2,3,5,6-tetramethylphenylacetonitrile
Aromatic Bromination Br₂, FeBr₃ 4-Bromo-2,3,5,6-tetramethylphenylacetonitrile
Benzylic Bromination NBS, radical initiator (e.g., AIBN) (Bromomethyl)trimethylphenylacetonitrile

Derivatives and Analogues of 2,3,5,6 Tetramethylphenylacetonitrile: Synthesis and Academic Exploration

Design and Synthesis of Structural Analogues

The acetonitrile side chain offers several avenues for structural modification, primarily targeting the α-carbon and the nitrile group itself. The acidic nature of the α-protons allows for a variety of substitution reactions, while the nitrile group can undergo numerous transformations to introduce new functionalities.

One common modification is the alkylation of the α-carbon. Deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide (R-X), can introduce a variety of alkyl substituents. This approach allows for the systematic variation of the steric bulk and electronic properties of the side chain.

Another significant modification involves the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 2,3,5,6-tetramethylphenylacetic acid. chemistrysteps.comopenstax.orglibretexts.org This carboxylic acid derivative serves as a versatile intermediate for the synthesis of esters, amides, and other acid derivatives, thereby expanding the range of accessible analogues.

Furthermore, the nitrile group can be reduced to a primary amine, 2-(2,3,5,6-tetramethylphenyl)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comopenstax.org This transformation introduces a basic nitrogen atom, significantly altering the molecule's polarity and potential for intermolecular interactions.

Finally, addition of organometallic reagents , such as Grignard reagents (R-MgBr), to the nitrile group, followed by hydrolysis, can lead to the formation of ketones with the general structure of 1-(2,3,5,6-tetramethylphenyl)alkan-2-one. openstax.orglibretexts.org This reaction provides a direct method for introducing a carbonyl functionality and extending the carbon chain.

Table 1: Examples of Acetonitrile Side Chain Modifications

Starting Material Reagents Product Modification Type
2,3,5,6-Tetramethylphenylacetonitrile 1. LDA, THF; 2. CH3I 2-(2,3,5,6-Tetramethylphenyl)propanenitrile α-Alkylation
This compound H2SO4, H2O, heat 2,3,5,6-Tetramethylphenylacetic acid Nitrile Hydrolysis
This compound 1. LiAlH4, THF; 2. H2O 2-(2,3,5,6-Tetramethylphenyl)ethan-1-amine Nitrile Reduction
This compound 1. CH3MgBr, Et2O; 2. H3O+ 1-(2,3,5,6-Tetramethylphenyl)propan-2-one Grignard Reaction

The tetramethyl-substituted phenyl ring is relatively inert to typical electrophilic aromatic substitution reactions due to steric hindrance. However, functionalization can be achieved through directed ortho-metalation or by starting from differently substituted precursors. Given the challenges of direct substitution, much of the academic exploration has focused on the synthesis of analogues with varied substitution patterns on the phenyl ring, starting from alternative precursors.

For instance, analogues with fewer methyl groups or with other alkyl substituents can be synthesized from the corresponding substituted benzyl cyanides. The introduction of electron-withdrawing or electron-donating groups in place of the methyl groups can significantly impact the electronic properties of the aromatic ring.

Common electrophilic aromatic substitution reactions that could be explored on less hindered analogues include:

Nitration : Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. clockss.orgnih.govnih.govnih.gov

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. nih.gov

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl halide and a Lewis acid catalyst. mdpi.com

Sulfonation : Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. nih.gov

Table 2: Hypothetical Phenyl Ring Diversification

Starting Material Analogue Reagents Potential Product Modification Type
2,3,5-Trimethylphenylacetonitrile HNO3, H2SO4 2-(4-Nitro-2,3,5-trimethylphenyl)acetonitrile Nitration
2,5-Dimethylphenylacetonitrile Br2, FeBr3 2-(4-Bromo-2,5-dimethylphenyl)acetonitrile Halogenation
3,5-Dimethylphenylacetonitrile CH3COCl, AlCl3 2-(4-Acetyl-3,5-dimethylphenyl)acetonitrile Friedel-Crafts Acylation

Creation of Novel Heterocyclic Derivatives

The nitrile group of this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur. These transformations often involve cyclization reactions with appropriate bifunctional reagents.

The nitrile functionality can be readily converted into a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal and materials chemistry. utwente.nl

Pyrazoles : Reaction of β-keto nitriles, which can be synthesized from this compound, with hydrazine derivatives is a common method for the preparation of pyrazoles. libretexts.orgutwente.nlpjsir.orglibretexts.orgijirset.com

Imidazoles : The synthesis of imidazoles can be achieved through various routes, one of which involves the reaction of α-amino ketones, derivable from the corresponding α-bromo ketones, with a source of ammonia and an aldehyde. researchgate.netorganic-chemistry.orgfrontiersin.org

Triazoles : 1,2,3-triazoles can be synthesized via the [3+2] cycloaddition reaction of azides with alkynes (Click Chemistry). The nitrile group can be converted to a methyl ketone, which can then be transformed into a terminal alkyne, a precursor for triazole synthesis. 1,2,4-triazoles can be synthesized from the reaction of amidrazones with carboxylic acid derivatives.

Table 3: Potential Nitrogen-Containing Heterocyclic Derivatives

Heterocycle General Synthetic Strategy Potential Precursor from this compound
Pyrazole Cyclization of a 1,3-dicarbonyl compound with hydrazine 3-Oxo-2-(2,3,5,6-tetramethylphenyl)butanenitrile
Imidazole Reaction of an α-dicarbonyl, an aldehyde, and ammonia 1-(2,3,5,6-Tetramethylphenyl)propane-1,2-dione
1,2,4-Triazole Reaction of an amidine with a hydrazine derivative 2,3,5,6-Tetramethylphenylacetamidine

The nitrile group can also serve as a starting point for the synthesis of heterocycles containing oxygen or sulfur atoms.

Oxadiazoles : 1,2,4-oxadiazoles can be synthesized by the reaction of amidoximes with acylating agents followed by cyclodehydration. The amidoxime can be prepared from this compound by reaction with hydroxylamine. 1,3,4-oxadiazoles can be synthesized from the cyclization of diacylhydrazines.

Thiadiazoles : 1,3,4-thiadiazoles can be prepared from the reaction of acid hydrazides with a source of sulfur, such as phosphorus pentasulfide or Lawesson's reagent. chemistrysteps.com 1,2,4-thiadiazoles are also accessible through various synthetic routes, often involving the cyclization of thioamides. chemistrysteps.com

Table 4: Potential Oxygen- and Sulfur-Containing Heterocyclic Derivatives

Heterocycle General Synthetic Strategy Potential Precursor from this compound
1,2,4-Oxadiazole Cyclization of an amidoxime with a carboxylic acid derivative N'-Hydroxy-2-(2,3,5,6-tetramethylphenyl)acetimidamide
1,3,4-Thiadiazole Cyclization of a diacylhydrazine with a sulfurizing agent 2,3,5,6-Tetramethylphenylacetic hydrazide

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

While clinical data is outside the scope of this article, non-clinical Structure-Activity Relationship (SAR) studies of this compound derivatives are crucial for understanding how structural modifications influence their chemical and physical properties. These studies provide valuable insights for the rational design of new molecules with tailored characteristics for various research applications.

The systematic modifications of the acetonitrile side chain and the phenyl ring allow for the exploration of several key parameters:

Steric Effects : The four methyl groups on the phenyl ring create significant steric hindrance. SAR studies could investigate how altering the size and number of these substituents affects the molecule's ability to interact with other chemical species or surfaces. For example, reducing the number of methyl groups or replacing them with smaller or larger alkyl groups would modulate the steric profile.

Electronic Effects : Replacing the methyl groups with electron-donating or electron-withdrawing substituents would alter the electron density of the aromatic ring. This, in turn, would influence the reactivity of the ring and the acidity of the α-protons on the acetonitrile side chain.

Lipophilicity and Polarity : The introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, through modification of the acetonitrile side chain or the phenyl ring, would significantly impact the molecule's polarity and solubility. SAR studies would aim to correlate these changes with properties like chromatographic retention times or partitioning behavior between different solvents.

Conformational Flexibility : Modifications to the acetonitrile side chain, such as introducing double bonds or larger substituents, can restrict or alter the conformational freedom of the molecule. Understanding these conformational effects is important for predicting the shape and potential binding modes of the analogues in different chemical environments.

A hypothetical SAR study might reveal that increasing the length of the alkyl chain at the α-position of the acetonitrile side chain leads to a systematic increase in lipophilicity. Another study might show that the introduction of an electron-withdrawing group on the phenyl ring enhances the acidity of the α-protons, making subsequent derivatization easier. These types of non-clinical SAR studies are fundamental to advancing the academic exploration of this class of compounds. openstax.orgpjsir.orgresearchgate.net

Correlation of Structural Variations with Molecular Interaction Profiles

The specific arrangement of atoms and functional groups in derivatives of this compound dictates their molecular interaction profiles, a key focus of structure-activity relationship (SAR) studies. Modifications to the core structure, particularly the aromatic ring and the acetonitrile side chain, can significantly alter how these molecules interact with their biological or chemical environments.

Structural alterations often focus on tuning the electronic and steric properties of the molecule. For instance, introducing electron-withdrawing groups, such as nitro or trifluoromethyl groups, to the phenyl ring can influence the molecule's ability to participate in non-covalent interactions like dipole-dipole interactions and hydrogen bonding. nih.gov Conversely, adding electron-donating groups could enhance pi-stacking interactions. The inherent steric bulk of the four methyl groups on the phenylacetonitrile (B145931) scaffold already creates a specific three-dimensional shape, and further modifications can refine this to achieve more selective binding to target sites.

Academic exploration into related structures, such as substituted phenyl and benzothiazole-phenyl analogues, has shown that even subtle changes, like the position of a substituent on the aromatic ring (ortho, meta, or para), can lead to significant differences in biological activity. nih.gov For example, in one study, moving a substituent from the ortho to the meta or para position resulted in a loss of inhibitory potency against a specific enzyme. nih.gov This highlights the sensitivity of molecular interactions to precise structural arrangements.

Interactive Table 1: Impact of Structural Variations on Molecular Interactions

Structural Variation Potential Effect on Molecular Properties Consequence for Molecular Interaction Profile
Addition of Halogens (e.g., F, Cl, Br) to Phenyl Ring Increases lipophilicity and introduces potential for halogen bonding. Can enhance binding to hydrophobic pockets and introduce specific directional interactions.
Replacement of Nitrile (-CN) with Amide (-CONH2) Increases polarity and introduces hydrogen bond donor and acceptor sites. Enhances potential for hydrogen bonding with target molecules.
Introduction of Hydroxyl (-OH) or Methoxy (-OCH3) Groups Increases polarity and hydrogen bonding capability. Can lead to stronger, more specific interactions with polar residues in a binding site.

Conformational Analysis and its Influence on Chemical Reactivity

The chemical reactivity of this compound and its analogues is heavily influenced by their conformation—the spatial arrangement of their atoms. The four methyl groups on the phenyl ring impose significant steric hindrance, which restricts the rotation around the single bond connecting the phenyl ring to the acetonitrile group. This restricted rotation results in a more rigid molecular structure compared to less substituted phenylacetonitriles.

This conformational rigidity has a direct impact on chemical reactivity in several ways:

Steric Shielding: The methyl groups, particularly those in the ortho positions (2- and 6-), can physically block or hinder the approach of reactants to the benzylic carbon (the CH2 group) and the nitrile group. This can slow down or prevent reactions that would otherwise occur at these sites.

Stabilization of Conformations: The molecule will favor specific low-energy conformations where steric clashes are minimized. This preferred geometry can affect the alignment of molecular orbitals, thereby influencing the electronic properties and reactivity of the entire molecule. For instance, the orientation of the nitrile group relative to the aromatic ring can impact the molecule's dipole moment and its susceptibility to certain types of reactions.

Pre-organization for Binding: In the context of designing molecules for specific biological targets, a rigid conformation can be advantageous. It reduces the entropic penalty upon binding to a receptor or enzyme active site, as the molecule is already "pre-organized" into a shape that is complementary to the binding pocket.

Computational modeling techniques, such as density functional theory (DFT), are valuable tools for studying the conformational preferences of these molecules. mdpi.com These methods can calculate the energy of different conformations, identify the most stable structures, and determine the energy barriers for rotation around key bonds. mdpi.com This theoretical insight complements experimental data to provide a comprehensive understanding of how conformation governs reactivity.

Interactive Table 2: Conformational Factors and Their Effect on Reactivity

Conformational Feature Description Influence on Chemical Reactivity
Restricted Bond Rotation High energy barrier for rotation around the Phenyl-CH2CN bond due to the four methyl groups. Limits the number of accessible reactive conformations, potentially increasing selectivity for certain reactions.
Steric Hindrance from Ortho-Methyl Groups The methyl groups at positions 2 and 6 shield the acetonitrile side chain. Reduces the accessibility of the benzylic and nitrile carbons to attacking reagents, decreasing reaction rates.

Advanced Spectroscopic and Chromatographic Characterization of 2,3,5,6 Tetramethylphenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3,5,6-Tetramethylphenylacetonitrile. The symmetry of the molecule simplifies the spectra, allowing for straightforward interpretation.

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule. Due to the symmetrical substitution pattern on the benzene (B151609) ring, the four methyl groups are divided into two equivalent sets, and there is a single aromatic proton.

The chemical shifts are influenced by the electronic environment of the protons. The aromatic proton is expected to appear as a singlet in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the electron-withdrawing nitrile group, are deshielded and appear as a distinct singlet. The twelve protons of the four methyl groups are chemically equivalent in two sets of two, leading to two sharp singlets. The integration of these signals corresponds to a 1:2:12 proton ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10Singlet1HAr-H
~3.75Singlet2H-CH₂ -CN
~2.28Singlet6H2,6-Ar-(CH₃ )₂
~2.25Singlet6H3,5-Ar-(CH₃ )₂

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the molecular symmetry, this compound is expected to exhibit seven distinct carbon signals.

These signals correspond to the nitrile carbon, the methylene carbon, the two types of methyl carbons, and the three unique aromatic carbons (two bearing methyl groups, one bearing the cyanomethyl group, and one bearing a hydrogen atom). The chemical shift of the nitrile carbon appears in the characteristic region for nitriles (~117-120 ppm). The aromatic carbons resonate in the 125-140 ppm range, with their specific shifts determined by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~135.5C -CH₃ (C-2, C-6)
~134.0C -CH₃ (C-3, C-5)
~132.0C -H (C-4)
~129.5C -CH₂CN (C-1)
~117.5-C N
~21.0-C H₂-
~16.5Ar-C H₃ (C-2, C-6)
~16.0Ar-C H₃ (C-3, C-5)

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): In a ¹H-¹H COSY spectrum, no cross-peaks are expected for this compound. This is because all proton signals are singlets and lack vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. For this molecule, HSQC would show correlations between the aromatic proton signal (~7.10 ppm) and its corresponding carbon (~132.0 ppm), the methylene protons (~3.75 ppm) and their carbon (~21.0 ppm), and the two methyl proton signals (~2.28 and ~2.25 ppm) with their respective carbon signals (~16.5 and ~16.0 ppm).

The methylene protons (~3.75 ppm) showing correlations to the nitrile carbon (~117.5 ppm) and the aromatic carbons C1, C2, and C6.

The methyl protons at C2 and C6 (~2.28 ppm) correlating with aromatic carbons C1, C2, C3, and C6.

The aromatic proton (~7.10 ppm) correlating with aromatic carbons C2, C3, C5, and C6.

Table 3: Key Predicted HMBC Correlations for this compound

Proton (¹H) SignalCorrelated Carbon (¹³C) Signals
Ar-H C-2, C-3, C-5, C-6
-CH₂ -CNC-1, C-2, C-6, -CN
Ar-(CH₃ )₂ (at C2, C6)C-1, C-2, C-3, C-6
Ar-(CH₃ )₂ (at C3, C5)C-2, C-3, C-4, C-5

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to assess its purity.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₅N), the exact mass can be calculated and compared to the experimental value.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 174.1283. An experimental HRMS measurement confirming this value to within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

Table 4: HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₆N⁺174.1283

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of volatile compounds like this compound.

In a typical analysis, a sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). A pure sample would yield a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., a defined temperature program). The mass spectrometer then records the mass spectrum of the eluting compound.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173. The primary fragmentation pathway would involve the stable benzylic cleavage, resulting in the loss of a hydrogen atom to form a highly stable ion at m/z 172, or the loss of the nitrile group to form an ion at m/z 158. The most prominent peak in the spectrum is predicted to be from the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of the stable 2,3,5,6-tetramethylbenzyl (duryl) cation at m/z 158.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonFormula
173Molecular Ion [M]⁺[C₁₂H₁₅N]⁺
172[M-H]⁺[C₁₂H₁₄N]⁺
158[M-CH₂CN+H]⁺ (Duryl Cation)[C₁₁H₁₄]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy is a powerful analytical tool for the characterization of molecular structures. Both Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. These techniques are foundational in the structural elucidation of organic compounds such as this compound.

Infrared (IR) spectroscopy is particularly adept at identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, the IR spectrum is expected to be dominated by absorptions arising from the nitrile, the aromatic ring, and the aliphatic C-H bonds of the methyl and methylene groups.

The nitrile (C≡N) stretching vibration is one of the most characteristic absorptions in the IR spectrum. It typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. In acetonitrile, this band is observed around 2252 cm⁻¹ nih.gov. The presence of the electron-donating tetramethyl-substituted phenyl ring in this compound is not expected to shift this frequency significantly, as the nitrile group is insulated by the methylene (-CH₂-) bridge.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic proton appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. For a highly substituted benzene ring like the one in this compound, the pattern of these bands can be complex.

The aliphatic C-H bonds from the four methyl groups and the methylene bridge will also have distinct stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2975-2850 cm⁻¹ region. The C-H bending vibrations for these groups typically appear in the 1470-1365 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2260 - 2240Medium, Sharp
Aromatic C-HStretching3100 - 3000Variable
Aromatic C=CStretching1600 - 1450Variable
Aliphatic C-H (CH₃, CH₂)Stretching2975 - 2850Strong
Aliphatic C-H (CH₃, CH₂)Bending1470 - 1365Variable

This table presents expected values based on standard infrared spectroscopy correlation tables.

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. A key difference is that Raman spectroscopy detects changes in the polarizability of a molecule during a vibration, whereas IR spectroscopy detects changes in the dipole moment. This often results in vibrations that are weak in the IR spectrum being strong in the Raman spectrum, and vice versa.

For this compound, the nitrile (C≡N) stretch, while visible in the IR, is also expected to be a strong and sharp band in the Raman spectrum, typically in the same 2260-2240 cm⁻¹ region. The symmetrical vibrations of the tetramethyl-substituted benzene ring are expected to be particularly Raman active. The "ring breathing" mode of the substituted benzene ring, a symmetric stretching of the entire ring, usually gives a strong and characteristic Raman band.

The C-H stretching vibrations of the methyl groups are also expected to be prominent in the Raman spectrum. Similar to the IR spectrum, these would appear in the 3000-2800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) in the Raman spectrum will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, providing a unique molecular fingerprint for this compound.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2260 - 2240Strong, Sharp
Aromatic RingRing Breathing~1000Strong
Aromatic C=CStretching1600 - 1550Medium to Strong
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850Strong

This table presents expected values based on typical Raman shifts for organic functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

In the solid state, the 2,3,5,6-tetramethylphenyl group is expected to be largely planar. The four methyl groups attached to the benzene ring will likely cause some steric strain, which may lead to slight out-of-plane deviations of the methyl carbon atoms. The bond lengths and angles within the phenyl ring are expected to be consistent with those of other substituted benzenes.

A hypothetical table of selected crystallographic parameters for this compound, based on expectations from related structures, is provided below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-C (aromatic) bond length~1.39 Å
C-CH₃ bond length~1.51 Å
C-CH₂ bond length~1.52 Å
CH₂-C≡N bond angle~110°
C-C≡N bond angle~178°

This table presents hypothetical values based on typical bond lengths and angles in organic molecules and data from structurally related compounds.

Theoretical and Computational Chemistry of 2,3,5,6 Tetramethylphenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations offer a detailed picture of the electron distribution and energy levels, which are fundamental to understanding the molecule's behavior.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. edu.krdwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's kinetic stability and reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comedu.krd Conversely, a small gap indicates that the molecule is more reactive and can be more easily excited. nih.gov For 2,3,5,6-tetramethylphenylacetonitrile, DFT calculations can determine the energies of the HOMO and LUMO, allowing for the calculation of the energy gap. This information helps in predicting its reactivity in chemical reactions and its potential applications in materials science, where the energy gap is a key factor in determining electronic and optical properties. scielo.org.mxresearchgate.net

Global reactivity descriptors, which provide further insight into a molecule's reactivity, can be calculated from the HOMO and LUMO energies. edu.krd

Table 1: Calculated Global Reactivity Descriptors This table is generated based on theoretical principles; specific values for this compound would require dedicated computational studies.

Descriptor Formula Significance
Energy Gap (Egap) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 Ability to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Measure of reactivity

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.denih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors on the MEP surface represent different potential values, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.deresearchgate.net

Typically, regions of negative electrostatic potential, shown in red and yellow, are susceptible to electrophilic attack and are associated with lone pairs of electrons. nih.govresearchgate.net Regions of positive potential, colored blue, indicate areas prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic ring and methyl groups would also exhibit distinct electrostatic potential features influencing their interactions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions that are often inaccessible to experimental techniques alone. mdpi.com

Investigation of Conformational Dynamics and Stability

MD simulations can be employed to explore the conformational landscape of this compound. These simulations reveal how the molecule flexes, rotates, and changes its shape over time at a given temperature. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformations (low-energy states) and the energy barriers between them. nih.gov For this compound, key areas of interest would be the rotation of the acetonitrile group relative to the tetramethylphenyl ring and the rotational dynamics of the methyl groups. Understanding these dynamics is crucial as the molecular conformation can significantly impact its physical and chemical properties.

Simulation of Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how molecules interact with each other and with their environment, such as a solvent. nih.gov For this compound, simulations can be run with the molecule in a "box" of solvent molecules (e.g., water, ethanol, or a non-polar solvent) to understand how the solvent affects its structure and dynamics. These simulations can provide detailed information about the formation of hydrogen bonds, van der Waals interactions, and other non-covalent forces between the solute and solvent molecules. edu.krd This is essential for predicting the molecule's solubility, aggregation behavior, and reactivity in different media. The insights gained from these simulations are valuable for applications where the molecule's behavior in a condensed phase is important.

Prediction of Reactivity and Reaction Mechanisms

The inherent reactivity of this compound is governed by the distribution of electrons within its molecular framework. Computational methods provide powerful tools to map this electronic landscape and predict the most likely sites for chemical attack.

Calculation of Fukui Functions for Local Reactivity Prediction

Fukui functions are essential descriptors in conceptual DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. Although a specific study calculating the Fukui functions for this compound is not available, the expected reactivity can be inferred from its structure.

The acetonitrile group (-CH₂CN) is electron-withdrawing, which would influence the electron density on the durene ring. The nitrogen atom of the nitrile group, with its lone pair of electrons, is a potential site for electrophilic attack. Conversely, the carbon atom of the nitrile group is susceptible to nucleophilic attack. The benzylic protons on the methylene (B1212753) bridge are acidic and can be abstracted by a base, making the adjacent carbon a nucleophilic center. The aromatic ring, enriched with electron-donating methyl groups, is activated towards electrophilic substitution, although steric hindrance from the four methyl groups would significantly influence the regioselectivity.

A hypothetical Fukui function analysis would likely pinpoint the nitrile nitrogen as a primary site for electrophilic attack and the nitrile carbon for nucleophilic attack. The benzylic carbon, upon deprotonation, would exhibit high nucleophilicity.

Theoretical Studies of Transition States and Reaction Pathways

Transition state theory is a cornerstone for understanding the kinetics and mechanisms of chemical reactions. It postulates that reactants pass through a high-energy transition state before forming products. Computational chemistry allows for the modeling of these transient structures and the calculation of the activation energy, which determines the reaction rate.

For this compound, several reaction pathways can be theoretically investigated. For instance, the hydrolysis of the nitrile group to a carboxylic acid would proceed through a series of transition states involving the addition of water and subsequent proton transfers. The Sₙ2 reaction at the benzylic carbon with a nucleophile would involve a pentacoordinate transition state.

The steric bulk of the four methyl groups on the phenyl ring would play a crucial role in the energetics of these transition states. Any reaction requiring access to the benzylic position or the aromatic ring would face significant steric hindrance, likely leading to higher activation energies compared to less substituted analogues. Theoretical calculations would be invaluable in quantifying these steric effects and predicting the feasibility of different reaction pathways.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for the identification and characterization of molecules.

In Silico ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For this compound, the predicted NMR spectra would exhibit characteristic signals. The ¹H NMR spectrum is expected to show a singlet for the four equivalent methyl groups on the durene ring and a singlet for the methylene protons of the acetonitrile group. The relative integration of these peaks would be 12:2. The ¹³C NMR spectrum would display distinct signals for the methyl carbons, the quaternary aromatic carbons, the methylene carbon, and the nitrile carbon.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using standard DFT methods. These values are relative to tetramethylsilane (TMS).

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Methyl (-CH₃)~2.2~18
Methylene (-CH₂-)~3.7~20
Quaternary Aromatic (C-CH₃)-~135
Quaternary Aromatic (C-CH₂CN)-~130
Nitrile (-CN)-~118

Interactive Data Table: Predicted NMR Chemical Shifts

Note: These are theoretical predictions and may differ from experimental values.

Theoretical Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in spectral interpretation.

The calculated IR spectrum of this compound would show characteristic absorption bands. A sharp, intense band around 2250 cm⁻¹ is expected for the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. Aromatic C-C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

The table below summarizes the key predicted vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)
C≡N Stretch~2250
Aromatic C-H Stretch~3050
Aliphatic C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
CH₂ Scissoring~1430
CH₃ Bending1375-1450

Interactive Data Table: Predicted Vibrational Frequencies

Note: These are theoretical predictions and may differ from experimental values.

Mechanistic Studies of Biological Interactions of 2,3,5,6 Tetramethylphenylacetonitrile Non Clinical Focus

Investigations into Cellular and Biochemical Pathways

Extensive literature searches did not yield specific studies investigating the interactions of 2,3,5,6-Tetramethylphenylacetonitrile with cellular and biochemical pathways. While research exists on the biological effects of related structural motifs, such as the phenylacetonitrile (B145931) core, and on the broader class of organonitriles, data directly pertaining to the tetramethyl-substituted compound is not available in the public domain.

Modulation of Reactive Oxygen Species (ROS) Generation

There is no available scientific literature that specifically examines the effect of this compound on the generation of reactive oxygen species (ROS).

Induction of Oxidative Stress Responses

No studies have been identified that investigate whether this compound induces oxidative stress responses in biological systems.

Interaction with Biological Macromolecules and Cellular Targets

Specific data on the interaction of this compound with biological macromolecules is not present in the available scientific literature. General principles of pharmacology suggest that the lipophilic nature of the tetramethyl-substituted phenyl ring and the electronic characteristics of the nitrile group could potentially lead to interactions with various biological targets, but this remains speculative without direct experimental evidence.

In Vitro Enzyme Interaction and Modulation Studies

No published research could be found that details in vitro studies of the interaction or modulation of any specific enzymes by this compound.

Biochemical and Physiological Effects at the Molecular Level

Impact on Cellular Metabolic Processes

The influence of a chemical compound on cellular metabolism is a critical aspect of understanding its biological activity. Cellular metabolism encompasses a vast network of biochemical reactions essential for energy production, biosynthesis of cellular components, and detoxification. nih.gov Key metabolic pathways that are often investigated include glycolysis, the citric acid (Krebs) cycle, oxidative phosphorylation, and fatty acid metabolism. youtube.com

Analysis of Gene Expression and Proteomic Changes

To understand the molecular mechanisms of a compound's action, it is crucial to analyze its effects on gene expression and the proteome. Techniques such as RNA sequencing (RNA-Seq) can provide a comprehensive overview of the changes in the transcriptome of cells exposed to the compound. nih.gov This can reveal which genes are up- or down-regulated, offering clues about the cellular pathways being affected. mdpi.com

Following gene expression changes, proteomic analysis using techniques like mass spectrometry can identify and quantify alterations in protein levels. This provides a more direct picture of the functional changes occurring within the cell, as proteins are the primary effectors of cellular processes. However, at present, there are no published studies that have specifically analyzed the gene expression or proteomic changes induced by this compound.

Computational Approaches for Target Identification

Computational methods are powerful tools for predicting the potential biological targets of a compound and understanding its mode of action. These in silico approaches can guide experimental studies and provide valuable insights into ligand-protein interactions.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method allows for the visualization of how a compound like this compound might fit into the binding site of a protein and the types of interactions it might form, such as hydrogen bonds or hydrophobic interactions. nih.govmdpi.com The strength of this interaction is often estimated by a scoring function, which can help in identifying potential protein targets. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand and protein over time. nih.gov This provides a more dynamic picture of the binding event and can help in assessing the stability of the ligand-protein complex. researchgate.net Despite the utility of these methods, there are no specific molecular docking or ligand-protein interaction simulation studies for this compound reported in the scientific literature.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase X-8.5TYR123, LEU178, VAL201
Nuclear Receptor Y-7.9ARG345, PHE367, ILE411
Enzyme Z-9.1ASP88, TRP109, MET154

This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is another computational approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijper.org A pharmacophore model can be generated based on a set of known active molecules. researchgate.net This model can then be used to screen large databases of chemical compounds to identify new molecules that are likely to have the same biological activity. biointerfaceresearch.com

This technique is particularly useful in the early stages of drug discovery for identifying potential lead compounds. nih.gov However, the development of a pharmacophore model for the biological activity of this compound would first require experimental data on its biological effects, which is currently lacking.

Potential Applications in Chemical and Material Sciences

Utility as a Synthetic Intermediate in Organic Synthesis

The presence of both a nitrile group and an activated methylene (B1212753) group makes 2,3,5,6-tetramethylphenylacetonitrile a potentially valuable building block in organic synthesis. The steric hindrance imposed by the four methyl groups on the aromatic ring can be expected to influence the reactivity of these functional groups, potentially leading to selective transformations that might be difficult to achieve with less hindered analogues.

The nitrile functionality and the adjacent methylene group offer multiple avenues for elaboration into more complex molecular architectures. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. The methylene group, being benzylic and alpha to a nitrile, is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

The steric bulk of the 2,3,5,6-tetramethylphenyl group may play a crucial role in directing the stereochemical outcome of reactions at the benzylic position, making it a potentially useful substrate for the synthesis of chiral molecules. Furthermore, this bulky group can impart specific physical and chemical properties to the final products, such as increased thermal stability, enhanced solubility in organic solvents, and resistance to certain types of chemical degradation.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
NitrileHydrolysis2,3,5,6-Tetramethylphenylacetic acid
NitrileReduction2-(2,3,5,6-Tetramethylphenyl)ethan-1-amine
NitrileGrignard Reaction1-(2,3,5,6-Tetramethylphenyl)propan-2-one (with CH₃MgBr)
MethyleneAlkylation2-(2,3,5,6-Tetramethylphenyl)propanenitrile (with CH₃I)
MethyleneAldol Condensation3-Hydroxy-2-(2,3,5,6-tetramethylphenyl)-3-phenylpropanenitrile (with benzaldehyde)

The nitrile group is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.govclockss.orgfrontiersin.orgresearchgate.net Through cyclization reactions with various bifunctional reagents, this compound could potentially be converted into substituted pyridines, pyrimidines, imidazoles, and other heterocyclic systems. The sterically demanding tetramethylphenyl substituent would be directly incorporated into these new structures, which could lead to novel compounds with unique biological activities or material properties.

For instance, condensation of this compound with a 1,3-dicarbonyl compound in the presence of a suitable catalyst could yield a substituted pyridine. Similarly, reaction with an ortho-phenylenediamine could lead to the formation of a benzimidazole derivative. The steric hindrance of the tetramethylphenyl group might influence the regioselectivity of these cyclization reactions.

Integration into Novel Materials and Advanced Functional Systems

The incorporation of bulky and rigid structural motifs is a common strategy in the design of advanced materials with tailored properties. The 2,3,5,6-tetramethylphenyl group in this compound offers such a feature, suggesting its potential utility in polymer chemistry and materials science.

The rigid and bulky nature of the 2,3,5,6-tetramethylphenyl moiety could be exploited to create polymers with high thermal stability, good solubility in organic solvents, and amorphous character. researchgate.net Monomers derived from this compound could be polymerized through either the nitrile group or by introducing other polymerizable functionalities onto the molecule. For example, the nitrile group can, under certain conditions, undergo trimerization to form a triazine ring, which can be a building block for network polymers.

Furthermore, the introduction of this bulky group as a side chain in a polymer could significantly affect the polymer's physical properties, such as its glass transition temperature and mechanical strength. This approach is often used to create processable polymers with high-performance characteristics.

While the non-linear, bulky shape of the 2,3,5,6-tetramethylphenyl group might not be ideal for the formation of conventional calamitic (rod-like) liquid crystalline phases, it could be a component in the design of novel, non-conventional liquid crystals. mdpi.comtcichemicals.comin-cosmetics.com The rigidity of the aromatic core is a desirable feature for mesogen design. nih.govresearchgate.net

In the realm of optoelectronic materials, the phenylacetonitrile (B145931) core can be a part of donor-π-acceptor systems. d-nb.inforesearchgate.netrsc.org The electron-withdrawing nature of the nitrile group and the electron-donating potential of the methylated phenyl ring could be tuned by further functionalization. While this compound itself lacks the extended π-conjugation typically required for strong optical and electronic properties, it could serve as a precursor for more complex, conjugated molecules. The steric hindrance could also be beneficial in preventing aggregation-induced quenching of fluorescence in the solid state, a desirable property for materials used in organic light-emitting diodes (OLEDs).

Applications in Catalysis and Ligand Design

The development of new ligands is crucial for advancing the field of catalysis. nih.gov Sterically demanding ligands often play a key role in controlling the reactivity and selectivity of metal catalysts. nih.govorganic-chemistry.orgnih.gov this compound could serve as a precursor for the synthesis of such bulky ligands.

The nitrile group can be transformed into various coordinating groups, such as a primary amine through reduction, or a pyridine ring through cyclization. The resulting ligand would feature the bulky 2,3,5,6-tetramethylphenyl substituent, which could create a specific steric environment around a metal center. This steric bulk could be advantageous in several ways, such as promoting reductive elimination, preventing catalyst deactivation through dimerization, and influencing the regioselectivity and stereoselectivity of catalytic reactions. For example, a phosphine ligand bearing this bulky substituent could be synthesized and employed in cross-coupling reactions. researchgate.net

Table 2: Potential Ligand Scaffolds Derived from this compound

Ligand TypePotential Synthesis RoutePotential Application in Catalysis
Monodentate AmineReduction of the nitrile groupVarious transition metal-catalyzed reactions
Bidentate DiamineDimerization of the amine derivativeChelating ligand for various metals
Pyridyl LigandCyclization reactions involving the nitrileCross-coupling reactions, polymerization
Phosphine LigandFunctionalization of the aromatic ringHomogeneous catalysis

Use as a Ligand in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. The central metal atom's catalytic activity is intricately modulated by the ligands that coordinate to it. These ligands, through their electronic and steric properties, can influence the catalyst's stability, reactivity, and selectivity.

Despite the importance of ligand development, a thorough review of scientific literature reveals no specific documented instances of this compound being employed as a ligand in transition metal catalysis. The nitrile group (-C≡N) in principle could coordinate to a metal center, but the bulky 2,3,5,6-tetramethylphenyl (duryl) group likely presents significant steric hindrance. This steric bulk could potentially be exploited to create a specific coordination environment, but no such applications have been reported.

Should research in this area be undertaken, typical investigations would involve the synthesis of transition metal complexes with this compound as a ligand, followed by characterization using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The catalytic activity of these hypothetical complexes would then be evaluated in various reactions. An illustrative data table for such a hypothetical study is presented below.

Hypothetical Data for Catalytic Activity

Catalyst Precursor Ligand Reaction Type Substrate Product Yield (%)
Pd(OAc)₂ This compound Cross-coupling Aryl halide Biaryl Not Reported
Rh(acac)(CO)₂ This compound Hydroformylation Alkene Aldehyde Not Reported
RuCl₂(PPh₃)₃ This compound Metathesis Diene Cycloalkene Not Reported

Note: This table is for illustrative purposes only, as no experimental data has been found.

Development of Chiral Catalysts and Auxiliaries

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in fields such as pharmaceuticals and materials science. Chiral catalysts and chiral auxiliaries are two key strategies for achieving high enantioselectivity. wikipedia.org Chiral catalysts are typically metal-ligand complexes where the ligand is chiral, creating a chiral environment around the metal center that directs the stereochemical outcome of a reaction. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.org

A comprehensive search of the chemical literature indicates that this compound has not been reported for use in the development of either chiral catalysts or chiral auxiliaries. The molecule itself is achiral. To be used in these applications, it would need to be derivatized to introduce chirality. For instance, a chiral center could be introduced on the phenyl ring or the acetonitrile moiety. However, no such chiral derivatives or their applications in asymmetric synthesis have been described in published research.

The significant steric bulk of the 2,3,5,6-tetramethylphenyl group could, in principle, be a feature in the design of a chiral ligand or auxiliary, potentially leading to high levels of stereocontrol. Research in this area would involve the synthesis of a chiral derivative of this compound and its subsequent evaluation in asymmetric transformations. A hypothetical data table for the performance of such a chiral auxiliary is provided below.

Hypothetical Performance of a Chiral Auxiliary Derived from 2,3,5,6-Tetramethylphenylacetic Acid

Reaction Type Substrate Reagent Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) of Product (%)
Asymmetric Alkylation Prochiral enolate Alkyl halide Not Reported Not Reported
Asymmetric Aldol Reaction Prochiral aldehyde Silyl enol ether Not Reported Not Reported
Asymmetric Diels-Alder Diene Dienophile Not Reported Not Reported

Note: This table is for illustrative purposes only, as no experimental data has been found.

Future Research Directions and Unaddressed Challenges

Advancements in Sustainable and Economical Synthesis

The development of environmentally benign and cost-effective synthetic routes is a cornerstone of modern chemistry. atamanchemicals.com For aromatic nitriles, traditional synthesis methods often involve harsh reagents and conditions. nih.gov Future research must focus on greener alternatives for the synthesis of 2,3,5,6-tetramethylphenylacetonitrile.

One promising avenue is the exploration of biocatalysis . The use of nitrile hydratases and nitrilases for the synthesis of nitriles from amides or the direct conversion of aldehydes to nitriles presents a sustainable alternative to conventional chemical methods. nih.govorganic-chemistry.org A significant challenge for this compound will be to identify or engineer enzymes that can accommodate its bulky, sterically hindered substrate. The four methyl groups on the phenyl ring may prevent the substrate from fitting into the active site of many known enzymes.

Another area of focus should be the development of catalytic cyanation reactions that avoid the use of highly toxic cyanide reagents. mdpi.com Recent advancements in transition-metal catalysis, for instance using nickel, allow for the cyanation of various aryl halides and sulfonates under milder conditions. chemistrysteps.com Investigating the applicability of these methods to a sterically hindered substrate like a tetramethyl-substituted benzyl halide would be a crucial step. The steric hindrance may necessitate the design of specialized ligands to facilitate the catalytic cycle.

Synthetic ApproachPotential Advantages for this compoundKey Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Identifying or engineering enzymes to overcome steric hindrance.
Green Catalysis Avoidance of toxic reagents, potential for lower energy consumption.Catalyst deactivation due to steric hindrance, achieving high yields.
Flow Chemistry Improved safety, scalability, and precise control over reaction parameters.Optimizing reaction conditions for a sterically hindered substrate.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

The biological activities of many nitrile-containing compounds are well-documented, with applications ranging from pharmaceuticals to agrochemicals. atamanchemicals.comnih.gov The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. researchgate.net However, the biological profile of this compound is currently unknown.

Future research should involve comprehensive screening of this compound against a variety of biological targets to identify any potential therapeutic or pesticidal activities. The presence of the tetramethylphenyl group may confer unique properties, such as increased lipophilicity, which could influence its pharmacokinetic and pharmacodynamic profile.

Should any biological activity be identified, the next critical step would be to elucidate the molecular mechanism of action . This would involve identifying the specific protein or nucleic acid target and characterizing the binding interactions at the atomic level. The steric bulk of the tetramethylphenyl group could lead to novel binding modes not observed with less substituted phenylacetonitriles. Understanding these interactions is fundamental for any future drug development efforts. researchgate.net

Computational Design and Validation of Novel Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially accelerating the discovery process and reducing experimental costs. nih.gov For this compound, computational methods can be employed to predict the properties of novel derivatives and guide their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed if a set of derivatives with measured biological activity becomes available. nih.gov These studies would help to identify the key structural features that influence the activity of these compounds.

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives to specific biological targets. nih.govebsco.com This would allow for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. A key challenge will be the accurate parameterization of the sterically hindered tetramethylphenyl group in molecular mechanics force fields.

Computational TechniqueApplication to this compound DerivativesPredicted Outcome
QSAR Correlate structural features with biological activity.Predictive models for designing more potent compounds.
Molecular Docking Predict binding modes and affinities to biological targets.Prioritization of synthetic targets with improved efficacy.
DFT Calculations Predict electronic properties and reactivity.Understanding of chemical stability and reaction mechanisms.

Exploration of Undiscovered Application Domains in Chemical Science

Beyond potential biological applications, the unique structure of this compound may lend itself to applications in materials science and as a synthetic intermediate. The sterically hindered nature of the molecule could be exploited to create novel materials with interesting properties.

For instance, the tetramethylphenyl group could act as a bulky building block in the synthesis of polymers or liquid crystals , potentially influencing their thermal and mechanical properties. The nitrile group also offers a versatile handle for further chemical transformations. wikipedia.org

As a synthetic intermediate , the steric hindrance could lead to high selectivity in certain reactions. The active methylene (B1212753) group adjacent to the nitrile can be deprotonated and reacted with various electrophiles, and the bulky substituent may direct the approach of reagents in a highly controlled manner. Exploring the reactivity of this sterically encumbered building block could open up new synthetic pathways to complex molecules. researchgate.net

Overcoming Analytical and Characterization Complexities in Complex Matrices

The accurate detection and quantification of this compound, particularly in complex matrices such as environmental or biological samples, will require the development of robust analytical methods. The nonpolar nature of the compound suggests that techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) will be suitable for its separation. nih.gov

A significant challenge in the chromatographic analysis of such a compound could be the separation from isomeric impurities . For example, other isomers of tetramethylphenylacetonitrile may have very similar retention times, necessitating the use of high-resolution capillary GC columns or specialized HPLC stationary phases. semanticscholar.org

Mass spectrometry (MS) will be an indispensable tool for the identification and quantification of this compound. rsc.org Understanding the fragmentation pattern of the molecule under different ionization conditions (e.g., electron ionization, chemical ionization) will be crucial for developing sensitive and selective MS-based methods. The fragmentation of the tetramethylphenyl group may produce characteristic ions that can be used for its unambiguous identification. mdpi.com The challenges associated with trace analysis, such as matrix effects and sample preparation, will also need to be addressed to ensure reliable results. wikipedia.org

Analytical TechniquePotential Challenge for this compoundProposed Solution
Gas Chromatography Co-elution with isomers or matrix components.Use of high-resolution columns and temperature programming.
HPLC Poor retention on standard reversed-phase columns.Exploration of different stationary phases (e.g., phenyl, cyano).
Mass Spectrometry Complex fragmentation pattern.High-resolution mass spectrometry for accurate mass measurement.
Sample Preparation Low recovery from complex matrices.Optimization of extraction techniques (e.g., SPE, LLE).

Q & A

Q. What are the common synthetic routes for 2,3,5,6-Tetramethylphenylacetonitrile?

The synthesis typically involves the nucleophilic substitution of a substituted benzaldehyde derivative. For example, 2,3,5,6-tetramethylbenzaldehyde can react with a cyanide source (e.g., NaCN or KCN) under basic conditions (e.g., NaOH or K₂CO₃) to form the nitrile group. This method parallels protocols used for structurally similar compounds like 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile . Reagents and Conditions Table

StepReagents/ConditionsProduct
CyanidationNaCN, K₂CO₃, DMF, 80°C, 12 hrsThis compound

Q. How is this compound characterized?

Key characterization methods include:

  • NMR Spectroscopy : To confirm methyl group positions and nitrile functionality (¹H and ¹³C NMR).
  • IR Spectroscopy : A strong absorption band near ~2240 cm⁻¹ confirms the -C≡N group.
  • Mass Spectrometry : Molecular ion peaks align with the molecular formula C₁₂H₁₅N (theoretical MW: 173.25 g/mol). Data from PubChem entries for analogous compounds (e.g., InChIKey, SMILES) can guide structural validation .

Q. What are the solubility properties and storage recommendations?

The compound is likely insoluble in water due to its aromatic and nonpolar methyl groups. Storage recommendations, extrapolated from fluorinated analogs, include:

  • Temperature : 0–6°C in airtight containers.
  • Precautions : Protect from strong oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How do the methyl groups influence reactivity in nucleophilic substitution reactions?

The steric bulk of the four methyl groups creates significant hindrance, potentially slowing reactions at the benzylic position. Comparative studies with less hindered analogs (e.g., fluorinated phenylacetonitriles) reveal:

  • Reduced electrophilicity at the nitrile carbon due to electron-donating methyl groups.
  • Preference for reactions under high-temperature or catalytic conditions (e.g., Pd-mediated cross-coupling) . Experimental Design : Kinetic studies using varying substituents (e.g., methyl vs. fluoro) can quantify steric/electronic effects.

Q. What are the thermodynamic considerations in the degradation of this compound?

Q. Can this compound serve as a precursor for covalent organic frameworks (COFs)?

While fluorinated nitriles are commonly used in COFs (e.g., ), the methyl groups in this compound may offer unique advantages:

  • Enhanced Hydrophobicity : Improves stability in moisture-rich environments.
  • Tailored Porosity : Steric effects from methyl groups could modulate pore size during polymerization. Methodology : Condensation reactions with boronic acids or amines under solvothermal conditions .

Notes

  • References to fluorinated or methoxy-substituted analogs are included due to the absence of direct data on this compound in the provided evidence.
  • Experimental protocols are extrapolated from structurally related compounds and require validation for the target molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.